molecular formula C11H11NO B12830670 (1-Methylisoquinolin-7-yl)methanol

(1-Methylisoquinolin-7-yl)methanol

Cat. No.: B12830670
M. Wt: 173.21 g/mol
InChI Key: DHXDNKRHGADUTD-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-7-yl)methanol is a chemical compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-7-yl)methanol typically involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with formic acid or formaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves multi-step synthesis processes. These processes may include catalytic hydrogenation, cyclization, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Methylisoquinolin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline ketones, while reduction may produce various isoquinoline alcohols .

Scientific Research Applications

(1-Methylisoquinolin-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Methylisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Uniqueness: (1-Methylisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1-methylisoquinolin-7-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-6,13H,7H2,1H3

InChI Key

DHXDNKRHGADUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)CO

Origin of Product

United States

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